2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H13FN4O3S3 and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Properties
The synthesis and structure-activity relationship (SAR) analysis of benzothiazole derivatives have shown promising antimicrobial properties. A study highlighted the antimicrobial resistance challenge and synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. This indicates the potential of benzothiazole derivatives in addressing antibiotic resistance (D. G. Anuse et al., 2019).
Kinase Inhibition for Cancer Therapy
Another study focused on the synthesis of compounds targeting the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, aiming to improve metabolic stability for cancer therapy. The introduction of various heterocycles as alternatives to the benzothiazole ring was explored to prevent metabolic deacetylation, suggesting the versatility of benzothiazole derivatives in designing potent anticancer agents (Markian M Stec et al., 2011).
Photovoltaic and Electronic Applications
Benzothiazole derivatives have also been studied for their photovoltaic efficiency and electronic properties. Research on bioactive benzothiazolinone acetamide analogs highlighted their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection. Additionally, their nonlinear optical (NLO) activity was investigated, showing significant second-order hyperpolarizability values, which are essential for various electronic applications (Y. Mary et al., 2020).
Synthesis of Novel Compounds with Therapeutic Potential
The development of new chemical entities incorporating benzothiazole moieties continues to be a significant area of research. Novel synthesis routes and biological evaluations have led to the discovery of compounds with potential anticonvulsant, anti-inflammatory, and anticancer activities. For instance, compounds were synthesized with varying substituents, demonstrating the importance of structural modifications in enhancing biological activities and providing insights into the design of new therapeutics (Dachuan Liu et al., 2016).
Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S3/c1-9-2-4-11-13(6-9)27-16(19-11)21-15(23)8-26-17-20-12-5-3-10(18)7-14(12)28(24,25)22-17/h2-7H,8H2,1H3,(H,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTRSENKQYLVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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